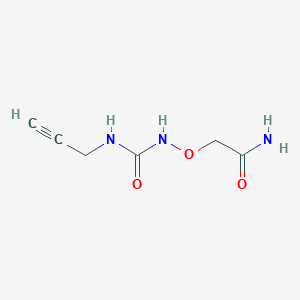
2-(Prop-2-ynylcarbamoylamino)oxyacetamide
Description
2-(Prop-2-ynylcarbamoylamino)oxyacetamide is a chemical compound with the molecular formula C6H9N3O3 and a molecular weight of 171.156 g/mol.
Properties
IUPAC Name |
2-(prop-2-ynylcarbamoylamino)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-2-3-8-6(11)9-12-4-5(7)10/h1H,3-4H2,(H2,7,10)(H2,8,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAICTYXIOQSILK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)NOCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Prop-2-ynylcarbamoylamino)oxyacetamide typically involves the reaction of prop-2-ynylamine with isochromadiones . The reaction is carried out in non-polar solvents, leading to the formation of N-prop-2-ynylbenzamide-2-acetic acid and N-prop-2-ynylhomophthalimide as intermediate products
Chemical Reactions Analysis
2-(Prop-2-ynylcarbamoylamino)oxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include tetrathiomolybdate for selective deprotection of prop-2-ynyl esters . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
For example, the reaction of prop-2-ynylamine with isochromadiones has been explored for the formation of amides, which have been screened for anticonvulsant and antibacterial properties . Although these compounds were found to have no significant activity, the research highlights the potential for further exploration of similar compounds.
Mechanism of Action
The mechanism of action of 2-(Prop-2-ynylcarbamoylamino)oxyacetamide is not well-documented in the literature. it is likely that the compound interacts with specific molecular targets and pathways, similar to other carbamate derivatives. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.
Comparison with Similar Compounds
2-(Prop-2-ynylcarbamoylamino)oxyacetamide can be compared with other similar compounds, such as 2-iodo-N-(prop-2-yn-1-yl)acetamide . These compounds share structural similarities but may differ in their chemical properties and potential applications. The uniqueness of this compound lies in its specific structure and the potential for diverse chemical reactions and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


